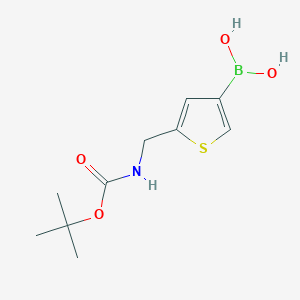

5-(BOC-Aminomethyl)thiophene-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

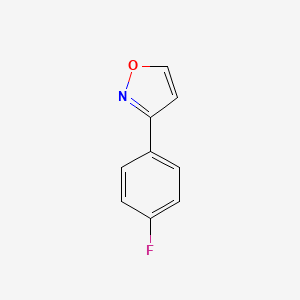

5-(BOC-Aminomethyl)thiophene-3-boronic acid is a chemical compound with the molecular formula C10H16BNO4S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-5-8-4-7(6-17-8)11(14)15/h4,6,14-15H,5H2,1-3H3,(H,12,13) . This indicates the presence of a tert-butoxycarbonyl (BOC) group, an aminomethyl group, and a thiophene ring in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.24±0.1 g/cm3 and a predicted pKa of 8.13±0.10 . The compound has a molecular weight of 257.11 .Applications De Recherche Scientifique

Polymer Synthesis

5-(BOC-Aminomethyl)thiophene-3-boronic acid derivatives are utilized in the synthesis of polymers, particularly in the palladium-catalyzed Suzuki polycondensation processes. These processes are essential for creating well-defined alternating thiophene-phenylene copolymers, which have applications in materials science, particularly in the development of conducting and semiconducting materials. The molecular weight and polydispersity of these polymers are influenced by the choice of catalyst and the specific boronic derivative used, highlighting the importance of this compound in tuning the properties of the resulting polymers (Jayakannan, Dongen, & Janssen, 2001).

Catalysis and Organic Synthesis

In organic synthesis, this compound derivatives serve as versatile intermediates. They participate in various catalytic processes, including the ruthenium-catalyzed synthesis of amino acids and the copper-facilitated Suzuki-Miyaura coupling for the preparation of arylthiophene compounds. These reactions are crucial for developing peptidomimetics, biologically active compounds, and complex organic molecules with potential pharmaceutical applications. The ability to undergo regiocontrolled reactions and form diverse functional groups makes these derivatives valuable tools in synthetic chemistry (Ferrini et al., 2015; Hergert et al., 2018).

Materials Science

In materials science, the unique electronic properties of thiophene derivatives, including those of this compound, are exploited to create new functional materials. These materials find applications in sensing, organic electronics, and as molecular switches, where the modulation of electronic properties is essential. The incorporation of boronic acid groups into thiophene-based materials allows for the development of compounds with desirable photophysical properties, redox characteristics, and solid-state assembly behavior, which are fundamental to advancing technology in this field (Ren & Jäkle, 2016).

Orientations Futures

The future directions for the study and application of 5-(BOC-Aminomethyl)thiophene-3-boronic acid and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests potential for the development of new drugs and other applications .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This involves the transfer of an organic group from the boron atom of the boronic acid to a metal catalyst, typically palladium . The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid then transfers its organic group to the palladium, a process known as transmetalation .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry to form carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules .

Pharmacokinetics

Boronic acids are generally considered to be stable, readily prepared, and environmentally benign .

Result of Action

The primary result of the action of 5-(BOC-Aminomethyl)thiophene-3-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of reactions involving boronic acids . Additionally, the compound’s storage temperature can impact its stability .

Propriétés

IUPAC Name |

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-5-8-4-7(6-17-8)11(14)15/h4,6,14-15H,5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJFBQDBUNTHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)

![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)

![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)